Methyl (acryloylsulfanyl)acetate
Description
Methyl (acryloylsulfanyl)acetate is a sulfur-containing ester compound characterized by an acryloyl group (-CO-CH₂-CH₂) linked via a sulfanyl (-S-) bridge to a methyl acetate moiety. Compounds with sulfanyl and ester functionalities are widely used in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and versatility .
Properties
CAS No. |
61146-90-5 |
|---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
methyl 2-prop-2-enoylsulfanylacetate |
InChI |
InChI=1S/C6H8O3S/c1-3-6(8)10-4-5(7)9-2/h3H,1,4H2,2H3 |
InChI Key |
AOHGOODKKXIECM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (acryloylsulfanyl)acetate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating to reflux to drive the reaction to completion. Another method involves the transesterification of methyl acrylate with a thiol compound under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes such as reactive distillation. This method combines reaction and separation in a single unit, enhancing efficiency and yield. Catalysts like Amberlyst-15 are used to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl (acryloylsulfanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Acrylic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (acryloylsulfanyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (acryloylsulfanyl)acetate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in creating materials with specific mechanical strengths and chemical resistances. The molecular targets and pathways involved include the formation of covalent bonds with other monomers, leading to the creation of polymeric chains and networks .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key functional groups or structural motifs with Methyl (acryloylsulfanyl)acetate:
Key Observations :
- Reactivity : Sulfanyl-containing esters (e.g., methyl 2-(4-chlorophenyl)sulfanylacetate) exhibit enhanced nucleophilic reactivity due to the sulfur atom, enabling participation in thiol-ene click chemistry . In contrast, methyl acetate lacks sulfur but is valued for its low toxicity and biodegradability .
- Applications : Acrylate esters (e.g., methyl acrylate) are pivotal in polymer production, while β-ketoesters like methyl acetoacetate serve as intermediates in drug synthesis (e.g., amphetamines) .
Physicochemical Properties
Solubility and Stability
- Methyl acetate: Insoluble in water but miscible with most organic solvents. Stability is pH-dependent, hydrolyzing to acetic acid and methanol under acidic/basic conditions .
- Methyl 2-(4-chlorophenyl)sulfanylacetate: Limited solubility in polar solvents due to the hydrophobic chlorophenyl group; stable under inert conditions .
- Methyl acrylate : Highly volatile (boiling point: 80°C) and flammable; requires storage at low temperatures to prevent polymerization .
Thermal and Chemical Behavior
- Methyl acetoacetate undergoes keto-enol tautomerism, enabling diverse reactivity in condensation reactions .
- Sulfanyl acetates (e.g., methyl 2-(3-(chlorosulfonyl)phenyl)acetate) are sensitive to oxidation, forming sulfonic acids under harsh conditions .
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